molecular formula C14H16F3N3O3S B12747701 N-(2-((Methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-3-cyclohexene-1-carboxamide CAS No. 141284-08-4

N-(2-((Methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-3-cyclohexene-1-carboxamide

Katalognummer: B12747701
CAS-Nummer: 141284-08-4
Molekulargewicht: 363.36 g/mol
InChI-Schlüssel: IRFNCAUMENOWJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-((Methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-3-cyclohexene-1-carboxamide is a complex organic compound featuring a trifluoromethyl group, a pyridine ring, and a cyclohexene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((Methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-3-cyclohexene-1-carboxamide typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-((Methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-3-cyclohexene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Wissenschaftliche Forschungsanwendungen

N-(2-((Methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-3-cyclohexene-1-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(2-((Methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-3-cyclohexene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the pyridine ring and carboxamide group contribute to its overall stability and reactivity . The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other trifluoromethyl-substituted pyridines and sulfonamides, such as:

Uniqueness

N-(2-((Methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-3-cyclohexene-1-carboxamide is unique due to its combination of a trifluoromethyl group, a pyridine ring, and a cyclohexene moiety. This structural arrangement provides distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

141284-08-4

Molekularformel

C14H16F3N3O3S

Molekulargewicht

363.36 g/mol

IUPAC-Name

N-[2-(methanesulfonamido)-5-(trifluoromethyl)pyridin-3-yl]cyclohex-3-ene-1-carboxamide

InChI

InChI=1S/C14H16F3N3O3S/c1-24(22,23)20-12-11(7-10(8-18-12)14(15,16)17)19-13(21)9-5-3-2-4-6-9/h2-3,7-9H,4-6H2,1H3,(H,18,20)(H,19,21)

InChI-Schlüssel

IRFNCAUMENOWJE-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)NC1=C(C=C(C=N1)C(F)(F)F)NC(=O)C2CCC=CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.